7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Physicochemical Property Lead Optimization Solubility

7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 926236-92-2) is a disubstituted heterocyclic building block belonging to the pyrido[1,2-a]pyrimidin-4-one class. This scaffold is a recognized privileged structure in medicinal chemistry, explored for the development of allosteric SHP2 inhibitors and selective aldose reductase inhibitors.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 926236-92-2
Cat. No. B2542284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS926236-92-2
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1Br)CO
InChIInChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(5-13)3-9(14)12(8)4-6/h1-4,13H,5H2
InChIKeyFTHCWOHHXOTFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (926236-92-2) Procurement Guide & Baseline Profile


7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 926236-92-2) is a disubstituted heterocyclic building block belonging to the pyrido[1,2-a]pyrimidin-4-one class [1]. This scaffold is a recognized privileged structure in medicinal chemistry, explored for the development of allosteric SHP2 inhibitors and selective aldose reductase inhibitors [2][3]. The compound features a bromo substituent at the 7-position and a hydroxymethyl group at the 2-position of the fused ring system. Its computed drug-like properties include a molecular weight of 255.07 g/mol, a topological polar surface area (TPSA) of 52.9 Ų, and a calculated logP (XLogP3-AA) of -0.3, indicating a distinct hydrophilicity profile compared to less substituted or more lipophilic analogs [1].

Why Generic Substitution of 7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is Not Advisable


Simple substitution with other pyrido[1,2-a]pyrimidin-4-one analogs is not straightforward due to the critical and synergistic role of the 2-hydroxymethyl and 7-bromo substituents in determining key molecular properties. The 2-hydroxymethyl group is a primary driver of the compound's hydrophilicity, with a computed logP of -0.3 [1]. Replacing this with a methyl group, as in many simpler analogs, would significantly increase lipophilicity, altering solubility, cellular permeability, and off-target binding profiles. Concurrently, the 7-bromo atom is a chemically orthogonal, high-value synthetic handle essential for late-stage functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct complex inhibitor architectures [2]. An analog lacking either of these specific functional groups, such as the unsubstituted core or the 2-methyl derivative, would fundamentally alter both the physicochemical profile and the synthetic utility, potentially derailing a medicinal chemistry project optimized for this specific intermediate.

Quantitative Differentiation Evidence for 7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one


Key Differentiator 1: Enhanced Hydrophilicity vs. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

The target compound demonstrates significantly higher hydrophilicity compared to the des-hydroxymethyl analog, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7). This is primarily driven by the 2-hydroxymethyl group acting as a hydrogen bond donor [1]. The computed logP for the target compound is -0.3, while the des-hydroxymethyl analog has no such polar substituent, making the target uniquely suitable for medicinal chemistry programs requiring low-logP, soluble intermediates. The addition of the hydroxymethyl group also increases the Topological Polar Surface Area (TPSA) and modifies solid-state properties like the melting point [1].

Physicochemical Property Lead Optimization Solubility

Key Differentiator 2: Chemically Addressable Synthetic Handle at Position 7

The presence of a single bromine atom at the 7-position provides a highly specific, orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling chemistries [1]. This is a key structural feature exploited in the design of SHP2 inhibitors, where a 7-aryl group is a critical pharmacophoric element [1]. An analog lacking this handle, such as the unsubstituted pyrido[1,2-a]pyrimidin-4-one (CAS 22205-62-5), would require de novo synthesis to introduce similar diversity, significantly increasing the synthetic route length and cost. The target compound allows for a library of analogs to be generated from a common, advanced intermediate.

Synthetic Chemistry Cross-Coupling Fragment Elaboration

Key Differentiator 3: Additive Hydrogen Bond Donor Capacity vs. 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

While direct target binding data for this compound is absent from the public literature, computed descriptors show a distinct hydrogen-bonding profile. The compound has a hydrogen bond donor (HBD) count of 1, attributed to the hydroxymethyl group [1]. In contrast, an analog like 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 663619-90-7) has an HBD count of 0. In the reported structure-activity relationships (SAR) of pyrido[1,2-a]pyrimidin-4-one aldose reductase inhibitors, the presence and position of hydroxy groups were shown to be critical for pharmacophoric recognition and potency [2]. This class-level evidence suggests the target compound's HBD could be essential for key interactions in a biological target, a functionality entirely absent in the methyl analog.

Medicinal Chemistry Molecular Recognition Solubility

High-Impact Application Scenarios for 7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one


Scenario 1: Strategic Intermediate for Allosteric SHP2 Inhibitor Libraries

For medicinal chemistry groups pursuing novel allosteric SHP2 inhibitors, this compound serves as an ideal advanced intermediate. Its 7-bromo handle allows for direct, late-stage diversification to install the critical 7-aryl pharmacophore, as shown by the work of Zhang et al. (2024), where the pyrido[1,2-a]pyrimidin-4-one core was elaborated via a scaffold-hopping protocol [1]. Its lower logP (-0.3) [2] relative to many hydrophobic screening hits can be advantageous in maintaining favorable pharmacokinetic properties. Procuring this specific intermediate bypasses the initial 4-6 synthetic steps typically required to build the functionalized core, significantly accelerating the hit-to-lead process.

Scenario 2: Physicochemical Property Modulation in Fragment-Based Drug Design

The compound's distinct low-lipophilicity profile, driven by the 2-hydroxymethyl group (XLogP3-AA = -0.3, TPSA = 52.9 Ų) [1], makes it a valuable fragment for projects requiring improved solubility. When a screening hit series yields a promising but highly lipophilic lead, this fragment can be used to replace a more hydrophobic core analog, such as the 2-methyl-substituted version. This 'scaffold swapping' can directly lower calculated logD and improve in vitro solubility metrics without necessarily abolishing on-target activity, addressing a common bottleneck in lead optimization.

Scenario 3: Selective Aldose Reductase Inhibitor Probe Synthesis

Based on class-level SAR, the 2-hydroxymethyl group is structurally primed to mimic the phenol or catechol motifs shown by La Motta et al. (2007) to be essential for ALR2 inhibitory activity and pharmacophoric recognition [1]. Researchers can use this compound as a template to synthesize novel probes, exploring the potency of a 2-alcohol pharmacophore versus the reported 2-phenol or 2-catechol analogs. The 7-bromo handle simultaneously allows for exploration of the less-characterized 7-position SAR, creating a dual-vector diversification point from a single, commercially available intermediate.

Scenario 4: Unsolved Bibliographic Opportunity and High-Value Research

The notable absence of any published biological data for this specific compound represents a significant opportunity. For research groups with the capacity to perform screening, this compound is a structurally novel, privileged template with a clear intellectual property white space. Synthesizing a focused library via the 7-bromo handle and screening against a panel of kinases or epigenetic targets could rapidly establish a first-in-class chemical series, as the core scaffold's biological relevance is already confirmed by its use in advanced SHP2 and kinase inhibitor programs [1][2]. Procuring this compound is a bet on discovering unpublished biology.

Quote Request

Request a Quote for 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.